2-Bromo-6-methyl-4-nitroaniline

Physical Chemistry Solid-State Characterization Crystallization

2-Bromo-6-methyl-4-nitroaniline (CAS 102170-56-9) offers a unique ortho-bromo, para-nitro, ortho-methyl substitution pattern that provides distinct steric and electronic properties not found in isomers. This specific architecture enhances regioselectivity in cross-coupling reactions and enables precise heterocycle construction. Generic substitution with analogs compromises reproducibility; this compound ensures reliable outcomes in pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 102170-56-9
Cat. No. B033979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methyl-4-nitroaniline
CAS102170-56-9
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)Br)[N+](=O)[O-]
InChIInChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
InChIKeyDCNWQCOXGLGSRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methyl-4-nitroaniline (CAS 102170-56-9): Procurement and Technical Baseline


2-Bromo-6-methyl-4-nitroaniline (CAS 102170-56-9) is a polysubstituted aromatic amine with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol [1]. The compound features an ortho-bromo, para-nitro, and ortho-methyl substitution pattern on the aniline core, creating a unique steric and electronic environment [2]. It is commercially available as a yellow crystalline solid (melting point: 180–184 °C) with a typical purity of ≥95% . The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles, pharmaceuticals, and agrochemicals, owing to the orthogonal reactivity of its amino, bromo, and nitro functional groups .

Why 2-Bromo-6-methyl-4-nitroaniline (CAS 102170-56-9) Cannot Be Substituted with In-Class Analogs


The specific substitution pattern of 2-bromo-6-methyl-4-nitroaniline—featuring an ortho-bromo group, a para-nitro group, and an ortho-methyl group—creates a unique steric and electronic environment that cannot be replicated by its constitutional isomers or halogen-substituted analogs [1]. Simple replacement with 2-bromo-4-nitroaniline (CAS 13296-94-1), 2-chloro-6-methyl-4-nitroaniline (CAS 69951-02-6), or 2-bromo-4-methyl-6-nitroaniline (CAS 827-24-7) leads to significant differences in physical properties, reactivity, and biological activity due to altered electron density distribution and steric hindrance [2]. These differences directly impact synthetic outcomes in cross-coupling reactions, purification processes, and biological target engagement, making generic substitution unreliable for reproducible research and industrial processes [3].

Quantitative Differentiation of 2-Bromo-6-methyl-4-nitroaniline (CAS 102170-56-9) Against Closest Analogs


Melting Point Differentiation: 2-Bromo-6-methyl-4-nitroaniline vs. 2-Bromo-4-nitroaniline and 2-Bromo-4-methyl-6-nitroaniline

The melting point of 2-bromo-6-methyl-4-nitroaniline is substantially higher than that of its closest structural analogs, reflecting stronger intermolecular interactions in the solid state. Compared to 2-bromo-4-nitroaniline (CAS 13296-94-1), which lacks the ortho-methyl group, the target compound melts 74–80 °C higher . Compared to the regioisomer 2-bromo-4-methyl-6-nitroaniline (CAS 827-24-7), the target compound melts 114–120 °C higher . This large difference provides a clear physical handle for identity verification and purification during procurement and synthesis.

Physical Chemistry Solid-State Characterization Crystallization

pKa Differentiation: 2-Bromo-6-methyl-4-nitroaniline vs. 2-Chloro-6-methyl-4-nitroaniline

The predicted acid dissociation constant (pKa) of 2-bromo-6-methyl-4-nitroaniline is -1.34 ± 0.20, compared to -1.21 ± 0.20 for the chloro analog 2-chloro-6-methyl-4-nitroaniline (CAS 69951-02-6) . The slightly more negative pKa of the bromo compound indicates a marginally stronger electron-withdrawing effect at the amino group, which can influence protonation equilibria and nucleophilicity in synthetic transformations. This difference, while modest, is consistent with the greater polarizability and inductive effect of bromine relative to chlorine.

Acid-Base Chemistry Electronic Effects Reactivity Prediction

Reactivity Profile: 2-Bromo-6-methyl-4-nitroaniline as a Trifunctional Scaffold

2-Bromo-6-methyl-4-nitroaniline is a trifunctional molecule whose reactivity is governed by its amino, bromo, and nitro groups . The bromo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse carbon-based fragments . Simultaneously, the electron-withdrawing nitro group and the ortho-directing methyl group facilitate further electrophilic aromatic substitution or reduction to the corresponding aniline, expanding its synthetic utility [1]. In contrast, 2-bromo-4-nitroaniline lacks the ortho-methyl group, reducing steric hindrance around the bromine and altering the regioselectivity of subsequent reactions .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Boiling Point Differentiation: 2-Bromo-6-methyl-4-nitroaniline vs. 2-Bromo-4-nitroaniline

The boiling point of 2-bromo-6-methyl-4-nitroaniline is 366 °C at 760 mmHg , compared to 351.8 ± 22.0 °C for 2-bromo-4-nitroaniline . The higher boiling point of the target compound reflects increased intermolecular forces due to the additional methyl group and altered molecular packing. This difference, while modest, can affect the compound's behavior in high-temperature reactions and distillation-based purification.

Physical Chemistry Volatility Distillation

Optimal Procurement and Application Scenarios for 2-Bromo-6-methyl-4-nitroaniline (CAS 102170-56-9)


Scaffold for Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

The ortho-bromo substituent in 2-bromo-6-methyl-4-nitroaniline provides a reactive site for Suzuki-Miyaura, Heck, and Sonogashira couplings, while the ortho-methyl group introduces steric hindrance that can enhance regioselectivity and modulate the electronic properties of the resulting biaryl products . This makes the compound a valuable building block for constructing diverse compound libraries in drug discovery programs targeting kinases, GPCRs, and other therapeutic targets [1].

Precursor to Heterocyclic Systems via Diazotization and Cyclization

The primary amine functionality of 2-bromo-6-methyl-4-nitroaniline enables diazotization, which can be followed by Sandmeyer reactions or cyclization to form indazoles, benzimidazoles, and other nitrogen-containing heterocycles . The presence of the ortho-methyl group can influence the regioselectivity of cyclization, providing access to specific isomers that may be challenging to obtain from simpler analogs [1].

Intermediate for Agrochemical and Dye Synthesis

2-Bromo-6-methyl-4-nitroaniline serves as a key intermediate in the synthesis of herbicides, fungicides, and dyes . The combination of electron-withdrawing nitro and electron-donating methyl groups allows for fine-tuning of the compound's electronic properties, which is critical for the performance of the final products. Its high melting point facilitates purification and handling in large-scale industrial processes [1].

Building Block for Organic Light-Emitting Diodes (OLEDs) and Materials Science

The unique electronic structure of 2-bromo-6-methyl-4-nitroaniline, with its push-pull substituent pattern, makes it a candidate for the synthesis of organic semiconductors and OLED materials . The bromo group allows for further functionalization via cross-coupling to tune the optoelectronic properties, while the nitro group can be reduced to an amino group for subsequent modifications [1].

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